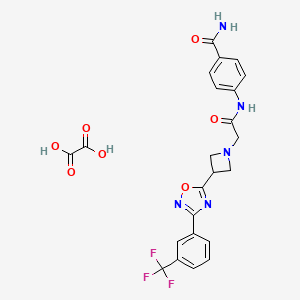

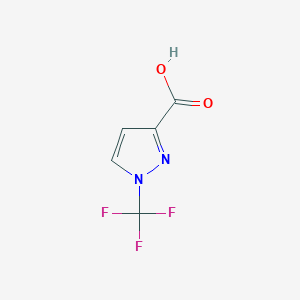

1-(Trifluoromethyl)pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Trifluoromethyl)pyrazole-3-carboxylic acid is a heterocyclic building block . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Molecular Structure Analysis

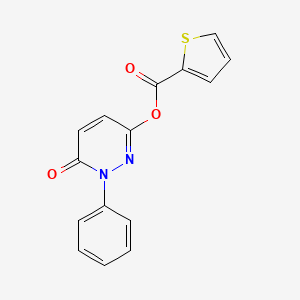

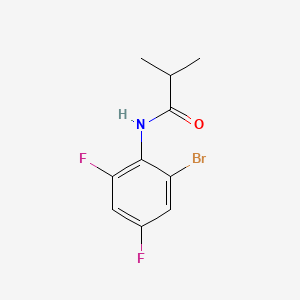

The molecular structure of this compound consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H5F3N2O2 . It has a molecular weight of 194.11 g/mol . The compound has one hydrogen bond donor and six hydrogen bond acceptors .科学的研究の応用

Synthesis and Functionalization

The compound serves as a crucial precursor in the synthesis of various pyrazole derivatives, demonstrating its versatility in organic synthesis. Research has shown that 1-(Trifluoromethyl)pyrazole-3-carboxylic acid can be transformed into carboxamides and carboxylate derivatives, presenting a broad spectrum of chemical reactivity useful in creating complex molecular structures (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005). Similarly, its acid chloride forms react with binucleophiles to yield corresponding amides and carboxylates, highlighting its utility in synthetic organic chemistry (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Materials Science

In materials science, this chemical has been instrumental in the development of metal-organic frameworks (MOFs). For instance, 1H-Pyrazole-3,5-dicarboxylic acid, a related compound, has been used in the synthesis of MOFs with varied topologies, contributing to systematic studies of chemical systems and the exploration of new materials with potential applications in gas storage, catalysis, and more (Jannick Jacobsen, H. Reinsch, & N. Stock, 2018).

Coordination Chemistry

The compound's derivatives play a significant role in coordination chemistry, where they are used to synthesize novel coordination complexes. These complexes, in turn, find applications in various fields including catalysis, luminescence, and as precursors for further synthetic transformations. For example, pyrazole-dicarboxylate acid derivatives have been utilized to create mononuclear CuII/CoII coordination complexes, highlighting the structural diversity and potential for developing new materials with unique properties (S. Radi et al., 2015).

Advanced Research Applications

Further studies have delved into the electrochemical and photophysical properties of complexes formed with pyrazolecarboxylic derivatives, opening avenues for research in electrochemiluminescence and the development of sensors and imaging agents. Such research underscores the potential of this compound derivatives in contributing to advances in both fundamental science and applied technologies (C. Feng et al., 2016).

作用機序

Target of Action

The primary target of 1-(Trifluoromethyl)pyrazole-3-carboxylic acid is Caspase-1 , a thiol protease . Caspase-1 plays a crucial role in the maturation of the pro-inflammatory cytokines interleukin (IL)-1β and IL-18 .

Mode of Action

It is known that the compound interacts with its target, caspase-1, which is involved in the cleavage of il-1β between an asp and an ala, releasing the mature cytokine . This cytokine is involved in a variety of inflammatory processes .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the inflammatory response. The compound’s interaction with Caspase-1 leads to the maturation of IL-1β, which is involved in various inflammatory processes .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in inflammation. By interacting with Caspase-1, the compound facilitates the maturation of IL-1β, leading to an inflammatory response .

将来の方向性

Pyrazoles are gaining more attention in the field of medicinal chemistry due to their interesting pharmacological properties . They have important applications in material chemistry and as brightening agents . Future research may focus on exploring these properties further and developing new synthetic methods where pyrazoles take part .

特性

IUPAC Name |

1-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-1-3(9-10)4(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHBHWQFPDROPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092678-51-6 |

Source

|

| Record name | 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)